molecular formula C9H8FNO B13560773 (5-Fluorobenzofuran-3-yl)methanamine

(5-Fluorobenzofuran-3-yl)methanamine

Cat. No.: B13560773
M. Wt: 165.16 g/mol
InChI Key: IPSVCIJNUZTGBX-UHFFFAOYSA-N
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Description

(5-Fluorobenzofuran-3-yl)methanamine is a chemical compound with the molecular formula C9H8FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 5-position and an amine group at the methanamine position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-Fluorobenzofuran-3-yl)methanamine typically involves several steps starting from commercially available precursors. One common synthetic route involves the following steps:

    Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.

    O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.

    Cyclization: The intermediate is then cyclized to form the benzofuran ring.

    Azidation or Ammonolysis: The cyclized product undergoes azidation or ammonolysis to introduce the amine group.

    Reduction: Finally, the azide is reduced to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and scalability. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Fluorobenzofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Fluorobenzofuran-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Fluorobenzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
  • (5-Fluoro-1-benzofuran-3-yl)methanamine hydrochloride
  • (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methylamine

Uniqueness

(5-Fluorobenzofuran-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and reactivity compared to other benzofuran derivatives .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(5-fluoro-1-benzofuran-3-yl)methanamine

InChI

InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2

InChI Key

IPSVCIJNUZTGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CN

Origin of Product

United States

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